PF-04991532 is a small molecule developed as a potential treatment for type 2 diabetes mellitus (T2DM) [, ]. It is classified as a hepatoselective glucokinase activator [, , , , ]. This means it primarily targets the liver to increase the activity of glucokinase, an enzyme crucial for glucose regulation [, , ].
Molecular Structure Analysis
Carboxylic acid group: This functional group contributes to its low passive permeability and interaction with organic anion transporting polypeptides (OATPs) [].
Cyclopentyl ring: This structural element is subject to oxidative metabolism, primarily by CYP3A4, leading to the formation of monohydroxylated isomers (M2a-d) [, ].
Chemical Reactions Analysis
Acyl glucuronidation: This phase II metabolic reaction forms a glucuronide conjugate (M1) [].
Amide bond hydrolysis: This reaction leads to the breakdown of the amide bond in PF-04991532, forming metabolite M3 [].
CYP3A4-mediated oxidation: This phase I metabolic reaction occurs on the cyclopentyl ring, resulting in the formation of monohydroxylated isomers (M2a-d) [, ].
Mechanism of Action
PF-04991532 functions as an allosteric activator of glucokinase []. By binding to glucokinase in the liver, it increases the enzyme's activity. This enhanced activity leads to:
Increased glucose uptake: PF-04991532 promotes glucose uptake by the liver, reducing circulating glucose levels [, ].
Reduced endogenous glucose production: By activating hepatic glucokinase, PF-04991532 contributes to the suppression of glucose production by the liver [].
Applications
Type 2 Diabetes Mellitus Research: PF-04991532 has been studied extensively in preclinical models of T2DM [, ]. Research focuses on its ability to improve glycemic control by reducing both fasting and postprandial glucose levels [, ]. Studies in Goto-Kakizaki rats, a model of T2DM, showed that PF-04991532 effectively lowered glucose levels without causing hypoglycemia [, ]. This beneficial effect is attributed to its hepatoselective action, primarily targeting glucose metabolism in the liver [, ].
Metabolic Disease Modeling: The distinct metabolic profile of PF-04991532 in humans compared to preclinical species like rats and dogs provides a valuable tool for studying species-specific drug metabolism []. This difference highlights the importance of considering human-relevant data in drug development and underscores the potential of PF-04991532 as a probe to investigate metabolic pathways in different species [].
Drug Transporter Research: The pharmacokinetic properties of PF-04991532, particularly its dependence on OATP-mediated hepatic uptake, make it a useful tool in studying drug transporter function []. Studies using PF-04991532 have contributed to understanding the impact of OATP inhibition and renal impairment on drug disposition [].
Related Compounds
PF-04991532, also known as (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, is a hepatoselective glucokinase activator. Its development aimed to address type 2 diabetes mellitus by selectively activating hepatic glucokinase to reduce hyperglycemia with minimal risk of hypoglycemia []. Several related compounds emerged during its research, primarily metabolites and structural analogs. This section delves into these related compounds.
PF-04991532 Acyl Glucuronide (M1)
Compound Description: M1 is a phase II metabolite of PF-04991532 formed through acyl glucuronidation. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of PF-04991532 by UDP-glucuronosyltransferases [].
Relevance: As a major metabolite of PF-04991532, M1 provides insights into the drug's metabolic pathway in humans. Its presence in circulation, albeit at lower levels than the parent compound, suggests its potential contribution to the overall pharmacological activity or clearance of PF-04991532 [, ].
PF-04991532 Monohydroxylated Metabolites (M2a-d)
Compound Description: M2a-d represent a group of four diastereomeric metabolites resulting from the CYP3A4-mediated monohydroxylation of the cyclopentyl ring in PF-04991532 []. These metabolites highlight the species-specific metabolism of PF-04991532.
PF-04991532 Amide Bond Hydrolysis Product (M3)
Relevance: While not extensively discussed, M3 is mentioned as a contributing pathway to the metabolism of PF-04991532 in humans []. This suggests potential further breakdown of the parent compound and highlights the role of various metabolic enzymes in its disposition.
AMG 151 (ARRY-403)
Compound Description: AMG 151 is another glucokinase activator investigated for treating type 2 diabetes mellitus []. While its specific structure is not detailed in the provided papers, it's categorized as a direct GKA, implying a mechanism directly influencing the enzyme's activity.
Relevance: AMG 151 serves as a comparator to PF-04991532 in the context of glucokinase activators. Its inclusion in a systematic review comparing GKAs highlights the broader research landscape and the search for effective anti-diabetic therapies []. The comparison emphasizes the diversity in the structure and properties of GKAs.
AZD1656
Compound Description: AZD1656 is yet another glucokinase activator explored for its potential in managing type 2 diabetes []. Like AMG 151, its precise structure isn't elaborated on in the provided papers.
Relevance: AZD1656 adds to the comparative landscape of GKAs alongside PF-04991532. Its presence in the systematic review underscores the ongoing pursuit of GKAs with improved efficacy and safety profiles for diabetes management [].
Dorzagliatin, MK-0941, PF-04937319, RO4389620 (Piragliatin), and TTP399
Compound Description: These compounds represent additional glucokinase activators investigated for their potential in treating type 2 diabetes mellitus []. While the provided papers don't delve into their specific structures, they are likely structurally distinct from PF-04991532 while sharing the common feature of glucokinase activation.
Relevance: These GKAs, alongside AMG 151 and AZD1656, underscore the continuous exploration and development of GKAs for type 2 diabetes. Their inclusion in the systematic review emphasizes the ongoing quest for compounds with superior efficacy, safety, and patient outcomes compared to earlier GKAs like PF-04991532 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The novel fermentation products fostriecin and analogs PD 113,270 and PD 113,271 are structurally related polyene lactone phosphates that have antitumor activity in vitro and in vivo.
PD-128763 is a selective inhibitor of poly(ADP-ribose) polymerase. PD-128763 has an IC50 value against the purified enzyme approximately 50X lower than 3-aminobenzamide (3-AB), a widely used specific inhibitor of the enzyme. Exposure of exponentially growing cells to a noncytotoxic concentration (0.5 mM) of PD 128763 for 2 h immediately following X irradiation increased their radiation sensitivity, modifying both the shoulder and the slope of the survival curve. When recovery from sublethal damage and potentially lethal damage was examined in exponential and plateau-phase cells, respectively, postirradiation incubation with 0.5 mM PD 128763 was found not only to inhibit both these processes fully, but also to enhance further the level of radiation-induced cell killing. This is in contrast to the slight effect seen with the less potent inhibitor, 3-AB. The results presented suggest that the mechanism of radiosensitization by PD 128763 is related to the potent inhibition of poly(ADP-ribose) polymerase by this compound.( Radiat Res. 1991 Jun;126(3):367-71. ).
PD 407824 is an inhibitor of the checkpoint kinases Chk1 and WEE1 (IC50s = 47 and 97 nM, respectively). It is selective for Chk1 and WEE1 over PKC (IC50 = 3.4 µM), Cdk4 (IC50 = 3.75 µM), as well as c-Src and the PDGF and FGF receptors (IC50s = >50 µM for all), and other Cdks (IC50s = >50 µM). PD 407824 sensitizes SK-OV-3 and OVCAR-3 ovarian cancer cells, as well as cisplatin-resistant A2780cis cells, to cisplatin when used at a concentration of 0.5 µM. It also sensitizes C2C12 myoblasts to bone morphogenic protein 4 (BMP4) and, when used in combination with BMP4, inhibits myotube formation and induces myoblasts to differentiate into mature osteoblasts. PD 407824, in combination with BMP4, induces human embryonic stem cells to differentiate into cells with mesoderm or cytotrophoblast stem cell lineages. PD-407824 is a Wee1/Chk1 inhibitor useful as cancer treatments. PD0407824, also known as PD407824 is a potent selective, small molecular CHK1 inhibitor with potential anticancer activity.
PD 140248 is a novel broad-spectrum 7-pyrrolidinyl fluoronaphthyridines with a cyclopropyl or a difluorophenyl substitution at the 1 positions, respectively. It has been demonstrated to have excellent in vitro activity against gram-positive organisms. This compound was evaluated for its in vivo potencies against acute systemic infections in mice and in a mouse pneumococcal pneumonia model. Most remarkable was its comparative median protective value against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. PD 140248 has excellent therapeutic potential against clinically important gram-positive pathogens when the drugs are administered both orally and parenterally.